Benzylsuccinic acid

Description

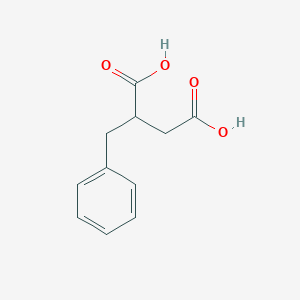

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859847 |

Source

|

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-33-3, 36092-42-9 |

Source

|

| Record name | Benzylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 884-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Benzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylsuccinic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for benzylsuccinic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.

Chemical Properties and Structure

This compound, a dicarboxylic acid, is a molecule of significant interest due to its role as a competitive inhibitor of carboxypeptidase A and its utility as a chiral building block in organic synthesis.[1][2][3] It exists as a racemic mixture (DL-benzylsuccinic acid) and as individual enantiomers, (R)-benzylsuccinic acid and (S)-benzylsuccinic acid.

General Information

| Property | Value | Reference(s) |

| IUPAC Name | 2-benzylbutanedioic acid | [4] |

| Synonyms | DL-Benzylsuccinic acid, α-Benzylsuccinic acid | [2][4] |

| Chemical Formula | C₁₁H₁₂O₄ | [4] |

| Molecular Weight | 208.21 g/mol | [4] |

| CAS Number | 884-33-3 (DL), 3972-36-9 (S), 46292-93-7 (R) | [1][5][6] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 161-163 °C (DL-form); 164-168 °C (S-form) | [1] |

| Boiling Point | 331.4±22.0 °C (Predicted) | |

| Density | 1.290±0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO: 500 mg/mL (2401.42 mM); Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |

| pKa₁ | 4.11 | [8] |

| pKa₂ | 5.65 | [8] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

-

~12.0 ppm (singlet, 2H): Carboxylic acid protons (-COOH).

-

7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

2.5-3.0 ppm (multiplet, 3H): Protons of the succinic acid backbone (CH and CH₂).

-

2.8-3.2 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum in DMSO-d₆ is anticipated to exhibit the following resonances:

-

~173-175 ppm: Carbonyl carbons of the carboxylic acid groups.

-

~138-140 ppm: Quaternary aromatic carbon of the benzyl group.

-

~126-129 ppm: Aromatic carbons of the benzyl group.

-

~40-45 ppm: Methine carbon of the succinic acid backbone.

-

~35-40 ppm: Methylene carbon of the succinic acid backbone.

-

~35-38 ppm: Methylene carbon of the benzyl group.

FT-IR Spectroscopy

The infrared spectrum, typically recorded as a KBr pellet, is expected to display characteristic absorption bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid groups.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid groups.

-

~690-770 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.

Experimental Protocols

Synthesis of DL-Benzylsuccinic Acid

A common method for the synthesis of this compound involves the Stobbe condensation of diethyl succinate with benzaldehyde, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl succinate

-

Benzaldehyde

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

A solution of diethyl succinate and benzaldehyde in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene under an inert atmosphere.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the mixture is hydrolyzed by the addition of water.

-

The aqueous layer is separated, washed with ether, and then acidified with concentrated hydrochloric acid.

-

The resulting oily product is extracted with ether, and the solvent is evaporated.

-

The crude product is then saponified by refluxing with an aqueous solution of sodium hydroxide.

-

The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The product is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure DL-benzylsuccinic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

Materials:

-

This compound

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Potassium chloride (for maintaining ionic strength)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

A known mass of this compound is dissolved in a specific volume of deionized water, containing a background electrolyte like KCl to maintain constant ionic strength.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH, added in small increments from a burette.

-

The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

-

The titration is continued past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The two equivalence points are determined from the points of maximum slope on the curve.

-

The pKa values are determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the volume halfway between the first and second equivalence points corresponds to pKa₂.

Assay for Carboxypeptidase A Inhibition

The inhibitory activity of this compound against carboxypeptidase A (CPA) can be determined using a colorimetric assay.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

N-(4-Methoxyphenylazoformyl)-L-phenylalanine (a chromogenic substrate)

-

Tris-HCl buffer (pH 7.5)

-

This compound (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of CPA in Tris-HCl buffer.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add the Tris-HCl buffer, the CPA solution, and the this compound solution (or buffer for the control).

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a few minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 350 nm) over time using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

-

The inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or by non-linear regression fitting to the appropriate inhibition model (competitive inhibition).

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. This compound | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

The Biological Activity of (S)-2-Benzylsuccinic Acid: A Technical Guide for Researchers

(S)-2-Benzylsuccinic acid and its derivatives represent a class of molecules with significant and diverse biological activities. Primarily recognized as potent inhibitors of metalloenzymes, their therapeutic potential is being explored in metabolic disorders, cardiovascular diseases, and oncology. The stereochemistry of the parent molecule is crucial, with the (S)-enantiomer often being the more biologically active form and a key building block for the antidiabetic drug mitiglinide.

This technical guide provides a comprehensive overview of the biological activities of (S)-2-benzylsuccinic acid, focusing on its molecular targets, associated signaling pathways, and the experimental methodologies used for its evaluation.

Core Biological Activities and Molecular Targets

The primary biological activities of (S)-2-benzylsuccinic acid and its derivatives stem from their ability to inhibit specific enzymes, particularly metalloenzymes. The succinic acid moiety plays a crucial role in coordinating with the metal ions in the active sites of these enzymes.

Inhibition of Carboxypeptidase A (CPA)

(S)-2-Benzylsuccinic acid is a well-established and potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in the digestion of proteins.[1] This competitive inhibition is a cornerstone of its biological activity.[2]

Inhibition of Nna1 (Cytosolic Carboxypeptidase)

Derivatives of 2-benzylsuccinic acid have demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[1][3]

Modulation of the Renin-Angiotensin System (RAS)

The structural similarity of benzylsuccinic acid derivatives to substrates of Angiotensin-Converting Enzyme (ACE) suggests their potential role as ACE inhibitors, which would allow them to modulate the Renin-Angiotensin System.[1][4]

Interaction with the Insulin Signaling Pathway

This compound and its derivatives can influence the insulin signaling pathway.[1] Evidence suggests that this compound can inhibit insulin binding and the tyrosine kinase activity of the insulin receptor.[1] Furthermore, the (S)-enantiomer is a crucial component of the antidiabetic drug mitiglinide, which stimulates insulin secretion.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for (S)-2-benzylsuccinic acid and its derivatives.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | 400.0 nM | Data for the racemic mixture.[1][5] |

| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | A derivative of the parent compound.[6] |

| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | A derivative of the parent compound, demonstrating stereoselectivity.[6] |

| 2-Benzylsuccinic acid | Nna1 | - | - | 95% inhibition at 5-10 mM.[3] |

Signaling Pathways Modulated by (S)-2-Benzylsuccinic Acid Derivatives

The biological effects of these compounds are mediated through their interaction with several key signaling pathways.

Mitiglinide-Mediated Insulin Secretion

Mitiglinide, a drug synthesized from (S)-2-benzylsuccinic acid, stimulates insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (KATP) channels.

Caption: Mitiglinide's mechanism of action on pancreatic β-cells.

Inhibition of Insulin Receptor Signaling

This compound has been shown to directly interfere with the insulin signaling cascade by inhibiting the insulin receptor's tyrosine kinase activity.

Caption: Inhibition of the insulin receptor signaling pathway.

Potential Modulation of the Renin-Angiotensin System

Due to their structural similarity to ACE substrates, this compound derivatives are postulated to act as ACE inhibitors.

Caption: Potential inhibition of Angiotensin-Converting Enzyme (ACE).

Experimental Protocols

Carboxypeptidase A Inhibition Assay

This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A.

Principle: The enzymatic activity of Carboxypeptidase A is measured by monitoring the hydrolysis of a chromogenic substrate, hippuryl-L-phenylalanine. The rate of substrate cleavage is determined by measuring the increase in absorbance at 254 nm.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

(S)-2-Benzylsuccinic acid (or its derivatives)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

1.0 M NaCl solution (for enzyme dilution)

-

Spectrophotometer capable of reading at 254 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, adjusted to pH 7.5 at 25°C.

-

Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.

-

Prepare a stock solution of (S)-2-benzylsuccinic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare an enzyme solution of Carboxypeptidase A in 1.0 M NaCl at a concentration of 4-8 units/mL.

-

-

Assay Setup:

-

Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.

-

In a cuvette, mix the Tris-HCl buffer, the hippuryl-L-phenylalanine solution, and the desired concentration of the inhibitor ((S)-2-benzylsuccinic acid).

-

Equilibrate the mixture in the spectrophotometer for 3-5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Carboxypeptidase A enzyme solution to the cuvette and mix by inversion.

-

Immediately begin recording the absorbance at 254 nm for approximately 5 minutes.

-

Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of (S)-2-benzylsuccinic acid compared to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Nna1 (Cytosolic Carboxypeptidase) Inhibition Assay

Principle: The inhibition of Nna1 is determined by measuring the reduction in its enzymatic activity in the presence of an inhibitor. A common method involves using a specific substrate that releases a detectable signal (e.g., fluorescence or color) upon cleavage.

Materials:

-

Recombinant Nna1 enzyme

-

(S)-2-Benzylsuccinic acid (or its derivatives)

-

Specific Nna1 substrate (e.g., biotin-3EG2E)[3]

-

Assay buffer

-

Detection reagents (e.g., streptavidin-HRP for a biotinylated substrate)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of (S)-2-benzylsuccinic acid in the assay buffer.

-

Prepare the Nna1 enzyme and substrate solutions in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, the Nna1 enzyme, and the various concentrations of the inhibitor.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Nna1 substrate to each well.

-

Incubate the plate for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the detection reagents.

-

Measure the signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro enzyme inhibition assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Benzylsuccinic Acid as an Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsuccinic acid and its derivatives represent a significant class of enzyme inhibitors, primarily targeting metalloproteases through a competitive, transition-state analog mechanism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with key enzymes such as Carboxypeptidase A (CPA), Glutamate Carboxypeptidase II (GCPII), and Cytosolic Carboxypeptidase 1 (CCP1/Nna1). This document outlines the core principles of its inhibitory activity, presents quantitative data, details experimental protocols for inhibitor characterization, and visualizes the underlying molecular interactions and experimental workflows. The information herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and molecular biology in their efforts to understand and utilize this important chemical scaffold.

Introduction

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, providing insights into enzyme mechanisms and serving as lead compounds for drug development. This compound, a dicarboxylic acid, has long been recognized for its potent inhibitory effects on various enzymes, particularly those containing a catalytic metal ion. Its structural features, specifically the succinic acid moiety, allow it to mimic the transition state of peptide hydrolysis, leading to tight and specific binding to the active site of target enzymes. This guide will explore the nuanced mechanisms through which this compound exerts its inhibitory effects.

Molecular Targets of this compound

This compound primarily targets zinc-containing metalloproteases. The most well-characterized interactions are with:

-

Carboxypeptidase A (CPA): A digestive enzyme that cleaves C-terminal amino acids from peptides. This compound is a classic competitive inhibitor of CPA.[1][2]

-

Glutamate Carboxypeptidase II (GCPII): Also known as Prostate-Specific Membrane Antigen (PSMA), this enzyme is a key target in prostate cancer and neurological disorders. It hydrolyzes N-acetylaspartylglutamate (NAAG) in the brain.[3] While this compound is expected to inhibit GCPII due to structural similarities with known inhibitors, specific inhibitory constants are not as widely reported.

-

Cytosolic Carboxypeptidase 1 (CCP1/Nna1): An enzyme involved in neuronal development and survival. This compound has been shown to inhibit Nna1 activity.[1][4]

Mechanism of Action: A Transition-State Analog

The primary mechanism by which this compound inhibits metalloproteases is through competitive inhibition, acting as a transition-state analog.

During peptide hydrolysis by a metalloprotease like CPA, the enzyme stabilizes a tetrahedral transition state formed at the scissile peptide bond. The key features of this transition state include the coordination of the carbonyl oxygen to the active site zinc ion and the precise positioning of the substrate for nucleophilic attack by a water molecule activated by a glutamate residue.

This compound effectively mimics this transition state. Its two carboxylate groups can chelate the active site zinc ion in a manner that resembles the hydrated carbonyl group of the tetrahedral intermediate. The benzyl group of the inhibitor occupies the S1' specificity pocket of the enzyme, which normally accommodates the C-terminal amino acid side chain of the substrate. This tight binding to the active site prevents the substrate from accessing the catalytic machinery, thus competitively inhibiting the enzyme.

Caption: Competitive inhibition mechanism of this compound.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes available data for key enzyme targets.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[4] |

| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A (CPA) | 0.15 µM | - | The (R)-enantiomer shows higher potency.[5] |

| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A (CPA) | 17 µM | - | The (S)-enantiomer is significantly less potent.[5] |

| 2-Benzylsuccinic acid | Nna1 (CCP1) | - | - | Reported to cause approximately 95% inhibition at 5-10 mM.[1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Carboxypeptidase A (CPA) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.

Materials:

-

Bovine Pancreas Carboxypeptidase A (CPA)

-

This compound

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Spectrophotometer capable of reading at 254 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CPA in cold 10% LiCl.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

-

Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.

-

-

Assay Setup:

-

In a quartz cuvette, combine the Tris-HCl buffer, the hippuryl-L-phenylalanine substrate solution, and varying concentrations of the this compound inhibitor.

-

Include a control reaction with no inhibitor.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the CPA enzyme solution to the cuvette.

-

Immediately monitor the increase in absorbance at 254 nm for 5 minutes. The increase in absorbance is due to the formation of hippuric acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive inhibition).

-

Caption: Workflow for Carboxypeptidase A inhibition assay.

Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

This protocol utilizes a fluorescence-based method.

Materials:

-

Recombinant human GCPII

-

This compound

-

Fluorescent substrate (e.g., N-[4-(phenylazo)-benzoyl]-glutamyl-γ-glutamic acid, PABGcG)

-

Tris-HCl buffer (50 mM, pH 7.4) with 1% Triton X-100

-

HPLC system with a fluorescence detector

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GCPII in the assay buffer.

-

Prepare a stock solution of this compound.

-

Prepare a working solution of the fluorescent substrate.

-

-

Assay Setup:

-

In microcentrifuge tubes, pre-incubate the GCPII enzyme with varying concentrations of this compound in the assay buffer for 10 minutes at 37°C.

-

Include a control with no inhibitor.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the fluorescent substrate to each tube.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., 2% TFA in methanol).

-

-

Analysis:

-

Analyze the reaction mixtures by reverse-phase HPLC with fluorescence detection to separate and quantify the product.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 and Ki values as described for the CPA assay.

-

Signaling Pathway and Broader Biological Context

The inhibition of enzymes like GCPII by this compound and its derivatives has significant implications for cellular signaling. GCPII is overexpressed in prostate cancer and is involved in modulating glutamate neurotransmission in the brain. By inhibiting GCPII, this compound can increase the levels of N-acetylaspartylglutamate (NAAG), which is an agonist for type 3 metabotropic glutamate receptors (mGluR3). Activation of mGluR3 can have neuroprotective effects.

Caption: Simplified signaling pathway involving GCPII inhibition.

Conclusion

This compound serves as a potent and well-characterized competitive inhibitor of metalloproteases, acting as a transition-state analog. Its ability to target enzymes like Carboxypeptidase A, Glutamate Carboxypeptidase II, and Nna1 underscores its importance as a research tool and a scaffold for the development of therapeutic agents. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory activity, while the mechanistic insights and pathway visualizations offer a deeper understanding of its biological effects. Further research into the specific interactions with a broader range of metalloproteases and the optimization of its derivatives will continue to be a fruitful area of investigation for drug discovery and development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-2-Benzylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzylsuccinic anhydride is a pivotal chiral intermediate in organic synthesis, most notably in the pharmaceutical industry as a key building block for the antidiabetic drug mitiglinide. Its stereospecific structure is crucial for the biological activity of its derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of (S)-2-benzylsuccinic anhydride. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in drug development and organic synthesis.

Introduction

The discovery of (S)-2-benzylsuccinic acid and its derivatives as potent inhibitors of metalloenzymes, such as carboxypeptidase A, marked a significant advancement in the field of medicinal chemistry.[1] The subsequent development of synthetic routes to enantiomerically pure forms of these compounds has been of great interest. (S)-2-benzylsuccinic anhydride, a cyclic anhydride derived from (S)-2-benzylsuccinic acid, serves as an activated form of the dicarboxylic acid, facilitating its use in various chemical transformations, particularly in the synthesis of amides and esters.

The primary application of (S)-2-benzylsuccinic anhydride is in the synthesis of mitiglinide, a meglitinide-class oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. The (S)-enantiomer is essential for the drug's therapeutic effect, highlighting the importance of stereoselective synthesis.[2]

Synthesis of (S)-2-Benzylsuccinic Anhydride

The most common and direct method for the synthesis of (S)-2-benzylsuccinic anhydride is the dehydration of (S)-2-benzylsuccinic acid. This can be achieved using various dehydrating agents. The precursor, (S)-2-benzylsuccinic acid, is often synthesized enantioselectively from readily available chiral starting materials like L-phenylalanine.[3]

Synthesis of the Precursor: (S)-2-Benzylsuccinic Acid

A practical and efficient method for the preparation of (S)-2-benzylsuccinic acid involves the asymmetric alkylation of an N-acylsultam derived from L-phenylalanine. While detailed multi-step protocols are available in the literature, a general overview of the synthetic strategy is presented below. A patent describes a method for preparing (S)-2-benzylsuccinic acid from (R)-2-benzylsuccinic acid via racemization, which can be useful for improving overall yield in industrial processes.[4]

Dehydration of (S)-2-Benzylsuccinic Acid

The conversion of (S)-2-benzylsuccinic acid to its anhydride is typically achieved by heating with a dehydrating agent. Common reagents for this transformation include acetyl chloride, thionyl chloride, and phosphorus oxychloride.[2][5]

Table 1: Comparison of Dehydrating Agents for Succinic Anhydride Synthesis

| Dehydrating Agent | Typical Yield (%) | Reference |

| Acetyl Chloride | 93-95 | [5] |

| Phosphorus Oxychloride | 82-96 | [5] |

| Acetic Anhydride | ~72 | [5] |

Note: Yields are for the synthesis of unsubstituted succinic anhydride and may vary for (S)-2-benzylsuccinic anhydride.

Experimental Protocols

General Protocol for the Dehydration of (S)-2-Benzylsuccinic Acid using Acetyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of succinic anhydrides.[2]

Materials:

-

(S)-2-benzylsuccinic acid

-

Acetyl chloride (excess)

-

Anhydrous diethyl ether or dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask, suspend (S)-2-benzylsuccinic acid in an excess of acetyl chloride.

-

Fit the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Gently heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the solid starting material. This typically takes 1-2 hours.

-

After the reaction is complete, allow the solution to cool to room temperature. The product, (S)-2-benzylsuccinic anhydride, is expected to crystallize from the solution upon cooling.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.

-

Dry the product under vacuum to yield pure (S)-2-benzylsuccinic anhydride.

Characterization

The structure and purity of the synthesized (S)-2-benzylsuccinic anhydride can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for (S)-2-Benzylsuccinic Anhydride and Related Compounds

| Technique | Compound | Observed Signals | Reference |

| ¹H NMR | Succinic Anhydride (DMSO-d6) | δ 2.9 (s, 4H) | [6] |

| (S)-2-Benzylsuccinic Acid (Water, pH 7) | δ 2.30-2.52 (m, 2H), 2.77-2.94 (m, 3H), 7.25-7.36 (m, 5H) | [7] | |

| ¹³C NMR | Succinic Anhydride (Predicted, D₂O) | δ 31.7, 182.5 | [8] |

| Benzoic Anhydride | δ 129.1, 130.4, 131.2, 135.2, 162.8 | [9] | |

| IR (cm⁻¹) | Succinic Anhydride | ~1860 (C=O stretch, symmetric), ~1780 (C=O stretch, asymmetric), ~1220 (C-O stretch) | [10][11] |

| 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | 1857.51 (C=O stretch), 1773.43 (C=O stretch) | [12] | |

| MS (m/z) | (S)-2-Benzylsuccinic Anhydride (Computed) | Exact Mass: 190.06 | [13] |

| Dimethyl ester of benzylsuccinic acid | M⁺ at 236, fragments at 177, 145, 117, 91 | [14] |

Biological Significance and Signaling Pathways

(S)-2-Benzylsuccinic acid and its derivatives are known to interact with several biological pathways, making them interesting candidates for drug development.

Inhibition of Carboxypeptidase A

(S)-2-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A, a zinc-containing metalloenzyme. The benzyl group of the inhibitor occupies the hydrophobic S1' pocket of the enzyme, and the carboxylate groups interact with the active site zinc ion.[1]

Table 3: Inhibitory Activity of this compound Derivatives against Carboxypeptidase A

| Compound/Enantiomer | Target Enzyme | Inhibition Constant (Ki) | Comments | Reference |

| (2RS)-2-Benzylsuccinic Acid (Racemic) | Carboxypeptidase A | 0.22 µM | Represents the inhibitory potency of the racemic mixture. | [1] |

| (S)-2-Benzylsuccinic Acid (L-Benzylsuccinate) | Carboxypeptidase A | Not explicitly quantified | X-ray crystallography data shows this enantiomer binding to the active site. | [1] |

Role in Insulin Secretion (Mitiglinide)

Mitiglinide, synthesized from (S)-2-benzylsuccinic anhydride, stimulates insulin secretion from pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels, leading to their closure. This causes membrane depolarization, influx of Ca²⁺, and subsequent exocytosis of insulin.

Figure 1: Signaling pathway of Mitiglinide in pancreatic β-cells.

Potential Modulation of the Renin-Angiotensin System (RAS)

The structural similarity of this compound derivatives to angiotensin-converting enzyme (ACE) substrates suggests their potential as ACE inhibitors, which would modulate the Renin-Angiotensin System. This pathway is crucial for blood pressure regulation.

Figure 2: Potential modulation of the Renin-Angiotensin System.

Experimental Workflow

The overall process for the synthesis and characterization of (S)-2-benzylsuccinic anhydride is outlined below.

Figure 3: Synthesis and characterization workflow.

Conclusion

(S)-2-Benzylsuccinic anhydride is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis via the dehydration of (S)-2-benzylsuccinic acid is a well-established and efficient process. This guide provides the essential technical information, including experimental protocols, quantitative data, and pathway visualizations, to aid researchers in the synthesis, characterization, and application of this important chemical intermediate. The continued exploration of the biological activities of its derivatives holds promise for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. (S)-2-benzylsuccinic acid | C11H12O4 | CID 446168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. Benzoic anhydride(93-97-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. reddit.com [reddit.com]

- 13. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Benzylsuccinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylsuccinic acid and its derivatives represent a versatile class of small molecules with significant therapeutic potential across a range of diseases. Primarily recognized for their potent inhibition of metalloenzymes, these compounds have been investigated for their roles in metabolic disorders, cardiovascular diseases, and oncology.[1] The foundational structure, this compound, serves as a key building block for various therapeutic agents, with its biological activity often being stereospecific. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, including their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Core Biological Activities and Molecular Targets

The primary mechanism of action for many this compound derivatives is the inhibition of zinc-containing metalloenzymes. The succinic acid moiety is crucial for coordinating with the metal ions in the active sites of these enzymes, leading to potent and often selective inhibition.[1]

Inhibition of Carboxypeptidase A (CPA)

(S)-2-benzylsuccinic acid is a well-established and potent competitive inhibitor of Carboxypeptidase A (CPA), a key digestive enzyme.[1][2] The benzyl group of the inhibitor occupies the hydrophobic S1' pocket of the enzyme, which typically binds the C-terminal amino acid side chain of a substrate. The two carboxylate groups of the inhibitor are thought to interact with the active site zinc ion and other critical residues, mimicking the transition state of peptide hydrolysis.[2] This inhibitory activity is stereoselective, with the (S)-enantiomer being the more biologically active form.[2]

Inhibition of Cytosolic Carboxypeptidases (Nna1)

Derivatives of 2-benzylsuccinic acid have also demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase.[1][3] This suggests a broader activity against this class of enzymes and opens avenues for therapeutic intervention in neurological contexts, as Nna1 has been implicated in neuropathic pain.[3]

Modulation of the Renin-Angiotensin System (RAS)

The structural similarity of this compound derivatives to the substrates of Angiotensin-Converting Enzyme (ACE) suggests their potential as ACE inhibitors. By inhibiting ACE, these compounds can modulate the Renin-Angiotensin System, a critical regulator of blood pressure and cardiovascular homeostasis.

Interaction with the Insulin Signaling Pathway

This compound and its derivatives can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[1] This activity is central to their potential in managing metabolic disorders such as type 2 diabetes. The (S)-enantiomer of 2-benzylsuccinic acid is a key building block for the antidiabetic drug mitiglinide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of various this compound derivatives.

Table 1: Inhibition of Carboxypeptidase A (CPA)

| Compound | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-Benzylsuccinic acid | 0.22 ± 0.05 µM[4] | - | Data for the racemic mixture. |

| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 µM[5] | - | |

| (S)-2-Benzyl-2-methylsuccinic acid | 17 µM[5] | - | |

| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 µM[5] | - | |

| 2-Benzyl-3-hydroxybutanoic acid | 107 µM[1] | - | A derivative of the parent compound. |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM[4] | - | Equipotent to (2RS)-2-benzylsuccinate. |

| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 µM[4] | - | |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM[4] | - | |

| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM[4] | - |

Table 2: Inhibition of Other Enzymes and Cellular Activity

| Compound | Target | Activity | Notes |

| 2-Benzylsuccinic acid | Nna1 | ~95% inhibition at 5-10 mM[3] | Substrate: biotin-3EG2E. |

| 2-Mercaptobenzoxazole derivatives | Various Protein Kinases | Nanomolar range IC50 | Specific values depend on the derivative and kinase.[1] |

Detailed Experimental Protocols

Synthesis and Purification of (S)-2-Benzylsuccinic Acid

A common and efficient method for the synthesis of (S)-2-benzylsuccinic acid starts from L-phenylalanine.[6] While specific reaction conditions can be optimized, a general synthetic scheme is as follows:

-

Starting Material: L-phenylalanine.

-

Key Reactions: The synthesis typically involves a series of reactions including diazotization of the amino group, followed by nucleophilic substitution and subsequent hydrolysis.

-

Purification: Purification can be achieved through recrystallization. For industrial-scale production, a process involving the formation of a benzyl ester derivative, which has favorable crystalline properties for purification, has been developed.[7] This is followed by debenzylation to yield the highly pure this compound derivative.[7]

A detailed, exemplary purification protocol for a this compound derivative is as follows:

-

Dissolve the crude this compound derivative in ethyl acetate.

-

Add approximately 2 mole equivalents of potassium carbonate to the solution.

-

Add about 1.2 mole equivalents of benzyl bromide or benzyl chloride to the mixture with stirring.

-

Heat the resulting mixture with stirring.

-

After cooling, add ice-water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting residue is crystallized from a solvent system like ethyl acetate-hexane and then recrystallized from ethyl acetate to yield the purified benzyl ester derivative.

-

The purified ester is then subjected to alkali hydrolysis to give the final this compound derivative.

Carboxypeptidase A Inhibition Assay

The inhibitory activity of this compound derivatives on CPA can be determined using a continuous spectrophotometric rate determination assay.[2]

Principle: The enzymatic activity of CPA is measured by monitoring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The cleavage of this substrate by CPA results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

Test inhibitor (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature (e.g., 25°C)

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a quartz cuvette, add the assay buffer, the substrate solution, and the inhibitor solution (or solvent control).

-

Equilibrate the mixture to the assay temperature (25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of a pre-diluted Carboxypeptidase A enzyme solution.

-

Immediately start monitoring the increase in absorbance at 254 nm for a set period (e.g., 5 minutes).

-

Calculate the initial rate of the reaction (ΔA254/minute) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the inhibition constant (Ki), the assay should be performed at various substrate and inhibitor concentrations, and the data can be analyzed using methods such as the Dixon plot or non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Competitive Inhibition of Carboxypeptidase A

The mechanism of CPA inhibition by this compound is a classic example of competitive inhibition. The inhibitor directly competes with the substrate for binding to the active site of the enzyme.

Caption: Competitive inhibition of Carboxypeptidase A by a this compound derivative.

Modulation of the Insulin Signaling Pathway

This compound derivatives can interfere with the initial steps of the insulin signaling cascade, leading to a modulation of downstream metabolic effects.

Caption: Inhibition of the insulin signaling pathway by a this compound derivative.

Potential Interaction with the Renin-Angiotensin System

The structural similarity of this compound derivatives to ACE substrates suggests they can act as competitive inhibitors of this enzyme.

Caption: Potential inhibition of the Renin-Angiotensin System by a this compound derivative.

Therapeutic Applications and Future Directions

The diverse biological activities of this compound derivatives have positioned them as promising candidates for various therapeutic applications:

-

Metabolic Disorders: The development of mitiglinide, a glinide antidiabetic agent, highlights the potential of this class of compounds in managing type 2 diabetes.[1] Further research into their effects on the insulin signaling pathway could lead to the discovery of novel therapeutics for metabolic syndrome.

-

Cardiovascular Diseases: By targeting the Renin-Angiotensin System, this compound derivatives could be developed as antihypertensive agents. Their role as ACE inhibitors warrants further investigation.

-

Oncology: The inhibition of certain metalloenzymes that are overexpressed in cancerous tissues presents an opportunity for the development of novel anticancer agents.

-

Neuropathic Pain: The inhibition of Nna1 by this compound derivatives suggests their potential in the treatment of neuropathic pain and other neurological disorders.[3]

Future research should focus on the structure-activity relationships of these derivatives to design more potent and selective inhibitors for specific targets. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical practice. The versatility of the this compound scaffold ensures that it will remain a valuable starting point for the discovery of new therapeutic agents.

References

- 1. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0967204A1 - Process for producing this compound derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. pure.skku.edu [pure.skku.edu]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Benzylsuccinic Acid in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsuccinic acid and its derivatives represent a class of small molecules with significant therapeutic potential in the realm of metabolic disorders. Primarily recognized as potent enzyme inhibitors, their mechanism of action extends to the modulation of key signaling pathways involved in glucose homeostasis and other metabolic processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic diseases, with a focus on its molecular targets, relevant signaling pathways, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate further research in this promising area.

Core Molecular Targets and Mechanisms of Action

This compound's biological activities are primarily attributed to its ability to inhibit specific enzymes, thereby interfering with metabolic and signaling cascades.

Inhibition of Carboxypeptidases

This compound is a well-established competitive inhibitor of zinc-containing metalloenzymes known as carboxypeptidases.[1][2]

-

Carboxypeptidase A (CPA): this compound demonstrates potent inhibition of CPA.[3] The succinic acid moiety of the molecule plays a crucial role in coordinating with the zinc ion in the active site of the enzyme.

-

Nna1 (Cytosolic Carboxypeptidase): this compound also effectively inhibits Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[4]

Modulation of Insulin Signaling

A critical aspect of this compound's relevance to metabolic disorders lies in its ability to influence the insulin signaling pathway.

-

Inhibition of Insulin Receptor Tyrosine Kinase: this compound has been shown to inhibit the tyrosine kinase activity of the insulin receptor in a concentration-dependent manner.[5] This inhibition affects the downstream signaling cascade that governs glucose uptake and metabolism.

-

Impact on Insulin Binding: Studies have demonstrated that this compound can inhibit insulin binding to its receptor, further contributing to its modulatory effects on insulin sensitivity.[5]

The antidiabetic drug mitiglinide , a derivative of (S)-2-benzylsuccinic acid, exemplifies the therapeutic application of this mechanism.[6] Mitiglinide stimulates insulin secretion by targeting ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[7][8][9][10]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its derivatives.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[6] |

| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | [9] |

| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | [9] |

| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | [9] |

| 2-Benzylsuccinic acid | Nna1 | - | ~95% inhibition at 5-10 mM | [4] |

| Mitiglinide | KATP Channel (Kir6.2/SUR1) | - | 100 nM | Highly specific for the pancreatic β-cell KATP channel.[11] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: Insulin signaling and points of inhibition by this compound.

Caption: Mitiglinide's mechanism of action on insulin secretion.

Experimental Workflows

Caption: Workflow for Carboxypeptidase A inhibition assay.

Role in Specific Metabolic Disorders

Type 2 Diabetes Mellitus

The primary established role of this compound in metabolic disorders is in the context of type 2 diabetes, largely through the development of its derivative, mitiglinide.[12] By inhibiting KATP channels in pancreatic β-cells, mitiglinide promotes postprandial insulin secretion, thereby helping to control blood glucose levels.[8] Furthermore, the direct inhibitory effect of this compound on the insulin receptor tyrosine kinase suggests a broader potential to modulate insulin sensitivity.[5]

Non-Alcoholic Steatohepatitis (NASH)

While direct evidence is limited, this compound is noted for its potential in non-alcoholic steatohepatitis (NASH) research.[4] The pathogenesis of NASH is closely linked to insulin resistance and dysregulated lipid metabolism.[13] Given this compound's impact on insulin signaling, it is plausible that it could ameliorate the metabolic dysregulation characteristic of NASH. Further investigation is warranted to elucidate the specific mechanisms by which this compound may affect hepatic lipid accumulation and inflammation.

Fumarate Hydratase Deficiency

Fumarate hydratase deficiency is a rare metabolic disorder characterized by the accumulation of fumarate.[14] While some compounds are known to inhibit fumarate hydratase, there is currently no direct evidence to suggest that this compound acts as an inhibitor of this enzyme.[15][16][17] However, the structural similarity between succinate and fumarate could suggest a potential for interaction, representing an area for future exploratory research.

Experimental Protocols

Carboxypeptidase A (CPA) Inhibition Assay

This protocol is adapted from established methods for measuring CPA activity and its inhibition.

Materials:

-

Bovine pancreatic Carboxypeptidase A

-

Substrate: Hippuryl-L-phenylalanine

-

Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

-

This compound (or other inhibitors)

-

Spectrophotometer capable of reading at 254 nm

Procedure:

-

Prepare a stock solution of CPA in cold 10% LiCl.

-

Prepare a stock solution of Hippuryl-L-phenylalanine in the assay buffer.

-

Prepare a dilution series of this compound in the assay buffer.

-

In a quartz cuvette, combine the assay buffer, CPA solution, and a specific concentration of this compound. Allow to pre-incubate for a defined period (e.g., 10 minutes) at 25°C.

-

Initiate the reaction by adding the substrate solution to the cuvette.

-

Immediately monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of increase is proportional to the enzyme activity.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the inhibition constant (Ki) or IC50 value by analyzing the reaction rates at different inhibitor concentrations.

Insulin Receptor Tyrosine Kinase Inhibition Assay

This protocol outlines a non-radioactive method for assessing the inhibition of insulin receptor kinase activity.[18]

Materials:

-

Purified human insulin receptor

-

Biotinylated peptide substrate (e.g., based on IRS-1 sequence)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM MnCl2)

-

Streptavidin-coated microplate

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Plate reader

Procedure:

-

Coat a microplate with the purified insulin receptor.

-

Prepare a dilution series of this compound.

-

Add the this compound dilutions to the wells and pre-incubate.

-

Add the biotinylated peptide substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated substrate.

-

Wash the plate to remove non-bound components.

-

Add the anti-phosphotyrosine-HRP antibody and incubate.

-

Wash the plate and add the TMB substrate.

-

Measure the absorbance at 450 nm. The signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound to determine the IC50 value.

2-Deoxyglucose Uptake Assay in Adipocytes

This protocol describes a common method to measure glucose uptake in cultured adipocytes.[3][19][20]

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

This compound

-

2-deoxy-D-[3H]glucose (radioactive) or a fluorescent glucose analog

-

Phloretin (uptake inhibitor)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Culture and differentiate adipocytes in a multi-well plate.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound in KRH buffer for 30-60 minutes.

-

Stimulate the cells with a submaximal concentration of insulin (e.g., 100 nM) for 15-20 minutes.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose. Incubate for 5-10 minutes.

-

Terminate uptake by rapidly washing the cells with ice-cold KRH buffer containing phloretin.

-

Lyse the cells.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Calculate the rate of glucose uptake and the percentage of inhibition by this compound.

Future Directions and Conclusion

This compound and its derivatives have demonstrated significant potential as modulators of key metabolic pathways. Their established role as carboxypeptidase inhibitors and their influence on the insulin signaling cascade provide a strong foundation for their therapeutic application in type 2 diabetes. The preliminary indications of their relevance to NASH open up new avenues for research into treatments for this increasingly prevalent condition.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound may impact lipid metabolism and inflammation in the context of NASH.

-

Investigating the potential interaction of this compound with other enzymes in central metabolic pathways, including fumarate hydratase.

-

Synthesizing and screening novel derivatives of this compound to optimize their potency and selectivity for specific metabolic targets.

References

- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. revvity.com [revvity.com]

- 4. KATP channels in focus: progress toward a structural understanding of ligand regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. The metabolic basis of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rate-limiting steps of 2-deoxyglucose uptake in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ZenComplete Glucose Uptake [zen-bio.com]

Benzylsuccinic Acid: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylsuccinic acid and its derivatives represent a class of small molecules with significant and diverse biological activities, positioning them as crucial building blocks in modern pharmaceutical development. Primarily recognized for their potent inhibition of metalloenzymes, the therapeutic potential of these compounds spans metabolic disorders, cardiovascular diseases, and oncology. The inherent stereochemistry of the this compound core is often critical to its pharmacological activity, with specific enantiomers demonstrating distinct biological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Core Applications in Drug Development

The versatility of the this compound scaffold has been exploited in the development of several key pharmaceuticals. Its ability to mimic peptide substrates allows it to effectively target the active sites of various enzymes.

Carboxypeptidase A (CPA) Inhibition

2-Benzylsuccinic acid is a well-established and potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in digestion and other physiological processes.[1][2] This inhibitory activity has been a foundational aspect of its biological characterization and has spurred the investigation of its derivatives as potential therapeutic agents.

Antidiabetic Agents: The Case of Mitiglinide

The (S)-enantiomer of this compound is a key chiral intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] Mitiglinide belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells.

Cardiovascular Drugs: The Legacy of Captopril

The development of the groundbreaking ACE inhibitor captopril was significantly influenced by the understanding of L-benzylsuccinic acid's interaction with zinc metalloenzymes like carboxypeptidase A.[3] This knowledge provided a conceptual framework for designing small molecule inhibitors of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

Quantitative Analysis of Enzyme Inhibition

The potency of this compound derivatives is quantified through various enzyme inhibition assays. The data presented below summarizes the inhibitory activities of representative compounds against their primary enzyme targets.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[2] |

| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | [4] |

| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | [4] |

| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | [4] |

| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | - | 95% inhibition at 5-10 mM | [2] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | - | 0.0123 µM | Reference ACE inhibitor.[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the biological assays used to evaluate their activity.

Synthesis of Mitiglinide Calcium Intermediate (this compound)

This protocol is adapted from a patented synthesis method.[6]

Reaction: Diethyl succinate is reacted with a benzyl halide in the presence of a strong base to form benzyldiethyl succinate, which is then hydrolyzed to yield this compound.

Materials:

-

Diethyl succinate

-

Sodium ethoxide

-

Benzyl bromide

-

Purified water

-

30% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a 1000 mL three-necked flask, add 340 mL of diethyl succinate.

-

Add 40 g of sodium ethoxide to the solution, stir, and heat to 55 °C.

-

At 55 °C, begin the dropwise addition of 100 g of benzyl bromide. After the addition is complete, the temperature will rise to 60 °C. Maintain this temperature for 12 hours.

-

Cool the reaction mixture to room temperature and add 300 mL of purified water.

-

Stir for 30 minutes, then separate the aqueous layer.

-

The organic layer is subjected to reduced pressure distillation at a controlled temperature of 180 °C to obtain an oily product (benzyldiethyl succinate).

-

To the oily product, add 120 mL of 30% NaOH solution and heat to 85 °C for 5 hours. During this time, the ethanol produced will be distilled off.

-

Cool the reaction mixture to room temperature and add 110 mL of concentrated HCl. Stir for 3 hours.

-

Filter the resulting white solid and wash with purified water until neutral.

-

Dry the solid to obtain this compound.

Expected Yield: Approximately 99.7 g (82% yield) with a purity of 98.6%.[7]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a standard method for assessing ACE inhibitory activity using captopril as a positive control.[1][8][9]

Principle: The assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE. The presence of an inhibitor reduces the amount of HA formed, which is quantified spectrophotometrically at 228 nm.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Captopril (positive control)

-

50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare the sodium borate buffer.

-

Prepare a 100 mU/mL ACE solution in cold sodium borate buffer.

-

Prepare a 5 mM HHL substrate solution in sodium borate buffer.

-

Prepare a stock solution of captopril and create serial dilutions to determine the IC₅₀ value.

-

-

Assay Procedure:

-

In microcentrifuge tubes, add 20 µL of the captopril dilutions or the test inhibitor. For the control, add 20 µL of deionized water.

-

Add 20 µL of the ACE solution to all tubes except the blank. To the blank, add 40 µL of deionized water.

-

Pre-incubate all tubes at 37°C for 10 minutes.[1]

-

Initiate the reaction by adding 50 µL of the HHL substrate solution to all tubes.

-

Incubate the mixture at 37°C for 30 minutes.[8]

-

Stop the reaction by adding 150 µL of 1 M HCl.[1]

-

-

Extraction and Measurement:

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of buffer or deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Insulin Receptor Tyrosine Kinase Autophosphorylation Assay

This cell-based assay determines the ability of a compound to inhibit insulin-induced autophosphorylation of the insulin receptor.[10]

Principle: The assay measures the level of tyrosine phosphorylation on the insulin receptor β-subunit in response to insulin stimulation in the presence or absence of an inhibitor.

Materials:

-

Cell line overexpressing the human insulin receptor (e.g., Rat-1/hIR cells)

-

Cell lysis buffer

-

Insulin

-

Test compound

-

Antibodies: anti-phosphotyrosine antibody and anti-insulin receptor β-subunit antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to near confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with 100 nM insulin for 5-10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

Immunoprecipitation and Western Blotting:

-

Immunoprecipitate the insulin receptor from the cell lysates using an anti-insulin receptor β-subunit antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.

-

Re-probe the membrane with an anti-insulin receptor β-subunit antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Determine the inhibitory effect of the compound by comparing the level of phosphorylation in treated cells to that in untreated, insulin-stimulated cells.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex biological networks.

The Renin-Angiotensin System (RAS) and ACE Inhibition